molecular formula C25H32ClN3O4 B1664375 Adimolol hydrochloride hydrate CAS No. 83487-83-6

Adimolol hydrochloride hydrate

Cat. No. B1664375
CAS RN: 83487-83-6
M. Wt: 474 g/mol
InChI Key: ADETVRISJJRVMM-UHFFFAOYSA-N
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Description

Adimolol hydrochloride monohydrate is an antihypertensive.

Scientific Research Applications

Beta-Adrenoceptor Antagonist Activity

Adimolol hydrochloride hydrate is primarily studied for its prolonged beta-adrenoceptor antagonist activity. In one study, its effects persisted for up to 7 days after a single dose. This prolonged effect might not be solely due to competitive antagonism but may also depend upon non-competitive antagonism at beta-adrenoceptors. Adimolol significantly reduced affinity for beta-adrenoceptors and receptor number, suggesting a sustained functional beta-adrenoceptor antagonism. Interestingly, there was no evidence to suggest that adimolol had additional alpha-adrenoceptor antagonist properties. The mean terminal elimination half-life of adimolol was notably longer (14 h) compared to propranolol (3 h), indicating its prolonged presence in the system (Elliott et al., 1987).

Impact on Hemodynamics and Intraocular Pressure

Adimolol hydrochloride hydrate's impact was also studied in the context of hemodynamics and intraocular pressure response, particularly in combination with other drugs like esmolol. It was found to blunt the maximum increase in heart rate but not mean arterial pressure or intraocular pressure following low-dose alfentanil premedication. This suggests that adimolol, potentially in combination with other drugs, could be valuable in scenarios where controlling the heart rate is critical, such as in patients with coronary artery disease or where tachycardia could be detrimental (Kovac et al., 1992).

properties

IUPAC Name

3-[3-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]-3-methylbutyl]-1H-benzimidazol-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3.ClH.H2O/c1-25(2,14-15-28-22-12-6-5-11-21(22)27-24(28)30)26-16-19(29)17-31-23-13-7-9-18-8-3-4-10-20(18)23;;/h3-13,19,26,29H,14-17H2,1-2H3,(H,27,30);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADETVRISJJRVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C2=CC=CC=C2NC1=O)NCC(COC3=CC=CC4=CC=CC=C43)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997123
Record name 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adimolol hydrochloride hydrate

CAS RN

83487-83-6, 75708-29-1
Record name Adimolol hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083487836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-({2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}amino)-3-methylbutyl]-1H-benzimidazol-2-ol--hydrogen chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADIMOLOL HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X4B195Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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